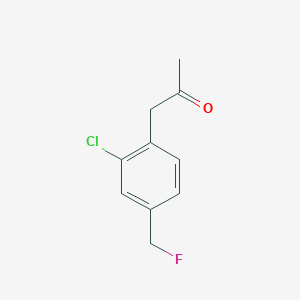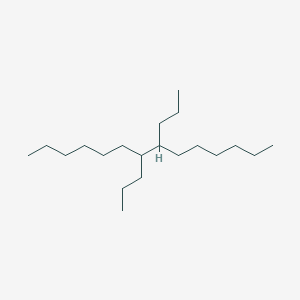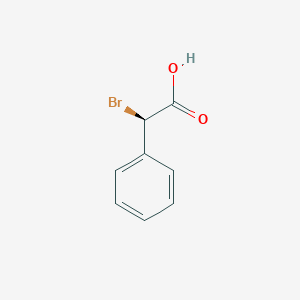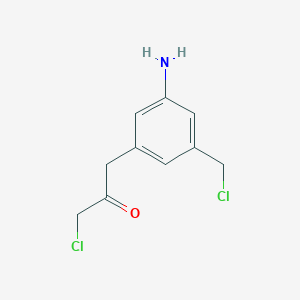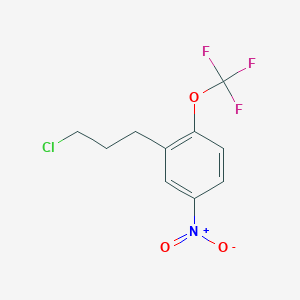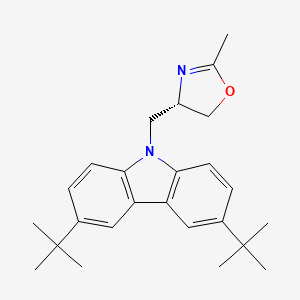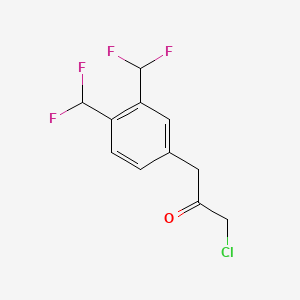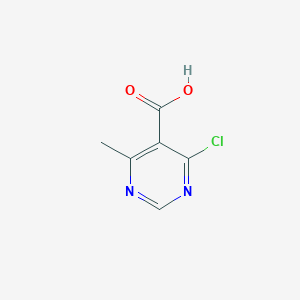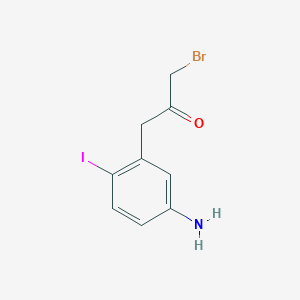
1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C9H9BrINO and a molecular weight of 353.98 g/mol . This compound is characterized by the presence of amino, iodine, and bromine functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one typically involves the bromination of 1-(5-Amino-2-iodophenyl)propan-1-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as laboratory-scale preparations, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of corresponding ketones.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one is not well-documented. its reactivity is primarily due to the presence of the amino, iodine, and bromine functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
1-(5-Amino-2-iodophenyl)propan-1-one: Similar structure but lacks the bromine atom.
1-(5-Amino-2-iodophenyl)-2-chloropropan-1-one: Similar structure with chlorine instead of bromine.
Uniqueness
1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one is unique due to the presence of both iodine and bromine atoms, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H9BrINO |
|---|---|
Molecular Weight |
353.98 g/mol |
IUPAC Name |
1-(5-amino-2-iodophenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrINO/c10-5-8(13)4-6-3-7(12)1-2-9(6)11/h1-3H,4-5,12H2 |
InChI Key |
DMWOOEMKDVCVIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CC(=O)CBr)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


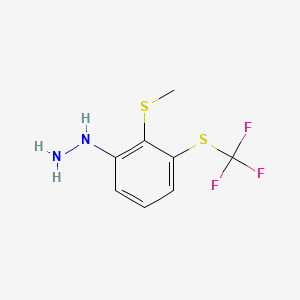
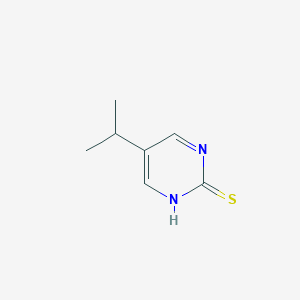

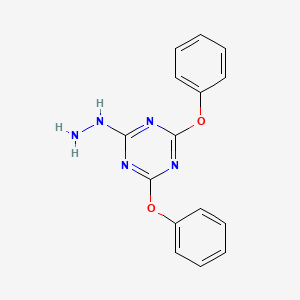
![Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate](/img/structure/B14064747.png)
